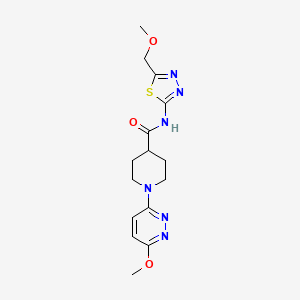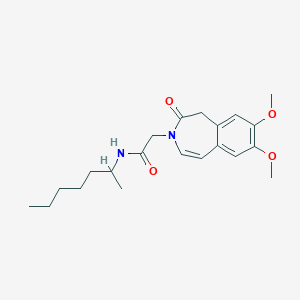
N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide” is a synthetic organic compound that belongs to the class of thiadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide” typically involves multi-step organic reactions. The starting materials may include methoxymethyl thiadiazole and methoxypyridazinyl piperidine derivatives. The reaction conditions often require the use of solvents such as dimethylformamide (DMF) or dichloromethane (DCM), and catalysts like triethylamine (TEA) or N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, as well as ensuring the process is cost-effective and environmentally friendly. Techniques such as continuous flow chemistry might be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
“N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenated solvents like chloroform (CHCl₃) or dichloromethane (DCM) with appropriate nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
Biologically, thiadiazole derivatives are known for their antimicrobial, antifungal, and anti-inflammatory properties. This compound may be investigated for similar activities, contributing to the development of new pharmaceuticals.
Medicine
In medicine, the compound could be explored for its potential therapeutic effects. Researchers might study its interactions with biological targets to develop new drugs for treating diseases.
Industry
Industrially, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties might make it suitable for specific applications in manufacturing.
Mechanism of Action
The mechanism of action of “N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide” would depend on its specific biological activity. Generally, thiadiazole derivatives interact with enzymes or receptors in the body, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide
- N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide
- N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)-1-(6-chloropyridazin-3-yl)piperidine-4-carboxamide
Uniqueness
The uniqueness of “this compound” lies in its specific functional groups and their arrangement. This unique structure may confer distinct biological activities or chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C15H20N6O3S |
|---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide |
InChI |
InChI=1S/C15H20N6O3S/c1-23-9-13-19-20-15(25-13)16-14(22)10-5-7-21(8-6-10)11-3-4-12(24-2)18-17-11/h3-4,10H,5-9H2,1-2H3,(H,16,20,22) |
InChI Key |
MYADHGCBJBGVSL-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=NN=C(S1)NC(=O)C2CCN(CC2)C3=NN=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-Chlorobenzyl)sulfanyl]-5-[(3-methylbenzyl)sulfanyl]-1,3,4-thiadiazole](/img/structure/B12158847.png)
![2-[(4-benzylpiperidin-1-yl)methyl]-7,8-dimethoxyphthalazin-1(2H)-one](/img/structure/B12158852.png)
![Dimethyl 5-{[([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetyl]amino}benzene-1,3-dicarboxylate](/img/structure/B12158854.png)
![1-(2-methoxyethyl)-N-[1-(2-methoxyethyl)-1H-indol-4-yl]-1H-indole-6-carboxamide](/img/structure/B12158856.png)
![(2Z,5Z)-2-[(2,3-dimethylphenyl)imino]-5-[4-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazolidin-4-one](/img/structure/B12158865.png)
![(5Z)-3-(2-methylphenyl)-5-[4-(octyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12158866.png)
![methyl 4-({[4-(2,3-dichlorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate](/img/structure/B12158880.png)
![N-{1-[(4-iodophenyl)amino]-2-oxo-2-phenylethyl}thiophene-2-carboxamide](/img/structure/B12158891.png)
![4-({[(9-Oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-yl)oxy]acetyl}amino)benzamide](/img/structure/B12158899.png)
![3-hydroxy-4-[(4-methoxy-3-methylphenyl)carbonyl]-5-(4-methoxyphenyl)-1-[3-(morpholin-4-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12158908.png)
![N-cyclohexyl-2-{8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6-tetraen-3-ylsulfanyl}acetamide](/img/structure/B12158912.png)
![ethyl (2-{[(2-phenyl-1H-indol-1-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B12158916.png)


